molecular formula C6H2Cl2N4O2 B8427773 2,4-Dichloro-6-nitroazidobenzene

2,4-Dichloro-6-nitroazidobenzene

Cat. No. B8427773
M. Wt: 233.01 g/mol
InChI Key: QPMMSMSKTWYKDO-UHFFFAOYSA-N
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Patent
US04754040

Procedure details

A mixture of 0.63 g (2.7 mmol) of 2,4-dichloro-6-nitroazidobenzene and 25 ml glacial acetic acid is made and is refluxed for three to six hours. This is then poured over ice water, filtered and washed with water to yield 0.51 g (92.1% yield) of 4,6-dichlorobenzofuroxan, having a melting point of 105 to 105.5° C. Experimental runs result in yields ranging from 75 to 92%. The material can be recrystallized from ethanol/water if desired.
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([N+:9]([O-:11])=[O:10])[C:3]=1[N:12]=[N+]=[N-]>C(O)(=O)C>[CH:5]1[C:4]2[C:3](=[N:12][O:10][N+:9]=2[O-:11])[C:2]([Cl:1])=[CH:7][C:6]=1[Cl:8]

Inputs

Step One
Name
Quantity
0.63 g
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)Cl)[N+](=O)[O-])N=[N+]=[N-]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for three to six hours
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=C(C2=NO[N+](=C21)[O-])Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.51 g
YIELD: PERCENTYIELD 92.1%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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